molecular formula C28H28FN5O5S B2853808 N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3,4,5-trimethoxybenzamide CAS No. 393873-26-2

N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3,4,5-trimethoxybenzamide

Cat. No.: B2853808
CAS No.: 393873-26-2
M. Wt: 565.62
InChI Key: DGZXNBUQWMZBRV-UHFFFAOYSA-N
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Description

N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3,4,5-trimethoxybenzamide is a complex organic compound that features a triazole ring, a fluoroaniline moiety, and a trimethoxybenzamide group

Preparation Methods

The synthesis of N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3,4,5-trimethoxybenzamide involves multiple steps. The starting materials typically include 4-fluoroaniline, 3-methylphenyl isothiocyanate, and 3,4,5-trimethoxybenzoyl chloride. The synthetic route generally involves the following steps:

    Formation of the triazole ring: This is achieved by reacting 4-fluoroaniline with 3-methylphenyl isothiocyanate to form a thiourea intermediate, which is then cyclized to form the triazole ring.

    Attachment of the sulfanyl group: The triazole intermediate is then reacted with 2-bromoacetophenone to introduce the sulfanyl group.

    Formation of the final compound: The resulting intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride to form the final compound.

Industrial production methods for this compound would likely involve optimization of these reaction conditions to maximize yield and purity, as well as the use of scalable reaction vessels and purification techniques.

Chemical Reactions Analysis

N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The fluoroaniline moiety can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, making it a candidate for drug development.

    Biological Studies: The compound can be used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

    Chemical Biology: It can serve as a probe to study biochemical pathways and mechanisms, providing insights into cellular processes.

    Industrial Applications: The compound’s unique properties may make it useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3,4,5-trimethoxybenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The triazole ring and fluoroaniline moiety may interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3,4,5-trimethoxybenzamide can be compared with other compounds that have similar structural features, such as:

    4-Fluoroaniline derivatives: These compounds share the fluoroaniline moiety and may exhibit similar biological activities.

    Triazole-containing compounds: Compounds with a triazole ring are known for their diverse biological activities and can be used as antifungal, antibacterial, or anticancer agents.

    Trimethoxybenzamide derivatives: These compounds may have similar pharmacological properties due to the presence of the trimethoxybenzamide group.

The uniqueness of this compound lies in its combination of these structural features, which may confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28FN5O5S/c1-17-6-5-7-21(12-17)34-24(15-30-27(36)18-13-22(37-2)26(39-4)23(14-18)38-3)32-33-28(34)40-16-25(35)31-20-10-8-19(29)9-11-20/h5-14H,15-16H2,1-4H3,(H,30,36)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZXNBUQWMZBRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)CNC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28FN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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